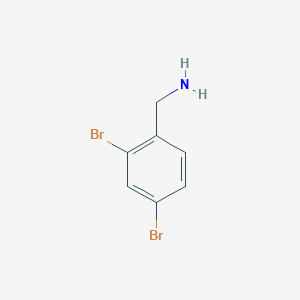![molecular formula C12H20Cl2N2O B13602567 Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride typically involves the reaction of {[2-(morpholin-4-yl)phenyl]methyl}amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- (3-(Piperidin-3-ylmethyl)phenyl)methanol hydrochloride
- [3-(Aminomethyl)phenyl]methanol hydrochloride
- (4-Methyl-4-piperidinyl)methanol hydrochloride
Uniqueness
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is unique due to its specific structural features, including the presence of both a morpholine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H20Cl2N2O |
|---|---|
Molekulargewicht |
279.20 g/mol |
IUPAC-Name |
N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;;/h2-5,13H,6-10H2,1H3;2*1H |
InChI-Schlüssel |
HKVUOOZSPNLIKH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1N2CCOCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


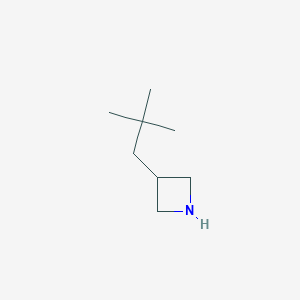
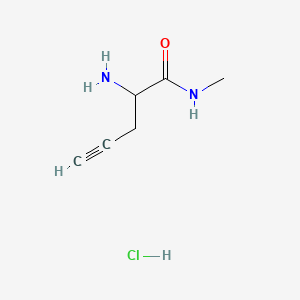
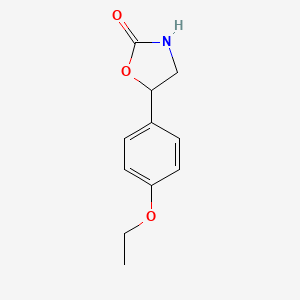
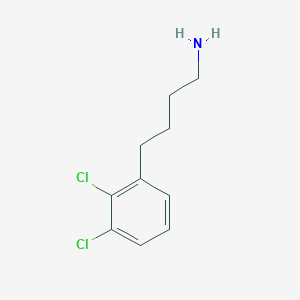
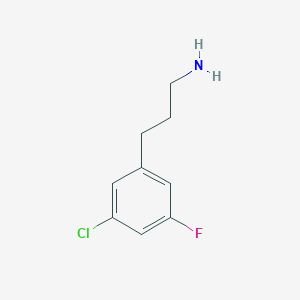
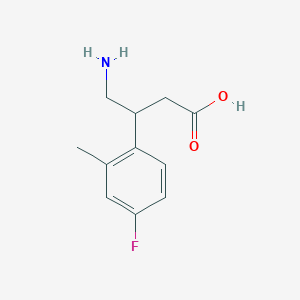
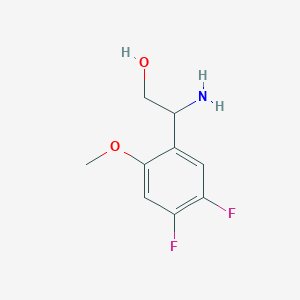

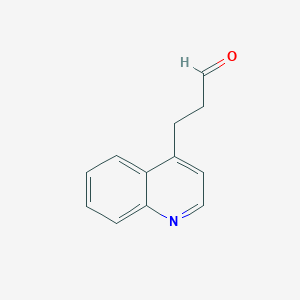
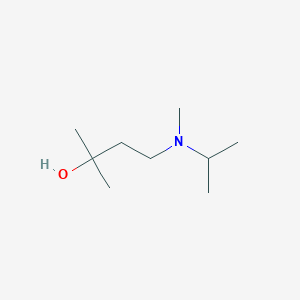
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
